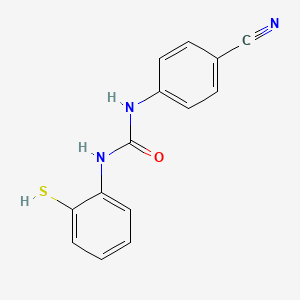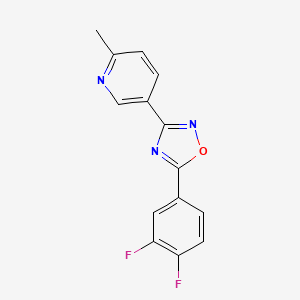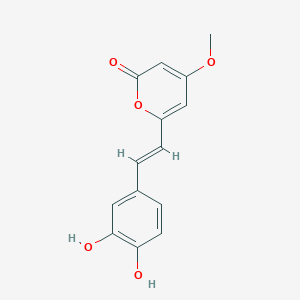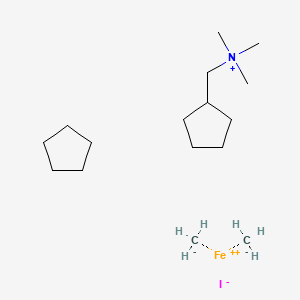
Leptosin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Leptosin D is a thiodiketopiperazine alkaloid derived from mushrooms. It is known for its potent biological activities, including cytotoxicity against certain cancer cell lines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Leptosin D involves multiple steps, including the use of photoredox catalytic processes. One of the key steps in its synthesis is the formation of a C-C bond through a visible-light-mediated radical coupling reaction . The starting materials and specific reaction conditions can vary, but the overall process requires careful control of reaction parameters to achieve the desired product.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. advancements in synthetic chemistry and photoredox catalysis may pave the way for more efficient production methods in the future.
化学反応の分析
Types of Reactions
Leptosin D undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学的研究の応用
Leptosin D has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of photoredox catalysis and radical coupling reactions.
Biology: The compound’s cytotoxic properties make it a subject of interest in cancer research.
Industry: While industrial applications are limited, the compound’s unique properties may lead to future uses in various industrial processes.
作用機序
Leptosin D exerts its effects through multiple mechanisms. It inhibits tyrosinase activity, demonstrating an inhibition concentration (IC50) value of 28.4 μM . The molecular targets and pathways involved in its action include interactions with enzymes and cellular components that are critical for its biological activity.
類似化合物との比較
Similar Compounds
Leptosin D is structurally related to other thiodiketopiperazine alkaloids, such as gliocladin C and bionectin A . These compounds share similar core structures but differ in their specific functional groups and biological activities.
Uniqueness
What sets this compound apart from similar compounds is its specific cytotoxicity profile and the unique synthetic challenges it presents. Its potent activity against certain cancer cell lines and the complexity of its synthesis make it a valuable compound for research and potential therapeutic applications.
Conclusion
This compound is a fascinating compound with significant potential in various scientific fields. Its complex structure, unique chemical reactions, and potent biological activities make it a subject of ongoing research and interest. As advancements in synthetic chemistry continue, the full potential of this compound may be realized in both research and industrial applications.
特性
分子式 |
C25H24N4O3S2 |
|---|---|
分子量 |
492.6 g/mol |
IUPAC名 |
(1S,2S,3R,11R,14S)-2-hydroxy-3-(1H-indol-3-yl)-18-methyl-14-propan-2-yl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione |
InChI |
InChI=1S/C25H24N4O3S2/c1-13(2)24-22(32)29-20-23(15-9-5-7-11-18(15)27-20,16-12-26-17-10-6-4-8-14(16)17)19(30)25(29,34-33-24)21(31)28(24)3/h4-13,19-20,26-27,30H,1-3H3/t19-,20+,23+,24-,25-/m0/s1 |
InChIキー |
GXXLXFUKTNCGPR-MAOFURFTSA-N |
異性体SMILES |
CC(C)[C@]12C(=O)N3[C@@H]4[C@]([C@@H]([C@@]3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C6=CNC7=CC=CC=C76 |
正規SMILES |
CC(C)C12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C6=CNC7=CC=CC=C76 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12399392.png)






![N-[2-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]ethyl]acetamide](/img/structure/B12399421.png)
![[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate](/img/structure/B12399427.png)

![(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12399445.png)

![[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12399456.png)

